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molecular formula C8H5N3 B1395944 Imidazo[1,2-a]pyridine-7-carbonitrile CAS No. 952566-04-0

Imidazo[1,2-a]pyridine-7-carbonitrile

Cat. No. B1395944
M. Wt: 143.15 g/mol
InChI Key: KIYOXVPZRXLLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658646B2

Procedure details

In a 50 mL round-bottomed flask, imidazo[1,2-a]pyridine-7-carbonitrile (1.1 g, 7.68 mmol) and N-iodosuccinimide (2.07 g, 9.22 mmol) were combined with DMF (50 ml) to give a colorless solution. The reaction mixture kept at 20° C. and stirred for 2 h. The reaction mixture was diluted with ethyl acetate (150 ml), THF (50 ml) and 300 ml of 5% sodium thiosulfate and well shaken. The aqueous layer was back-extracted with ethyl acetate (1×100 mL). The organic layers were combined, washed with water, brine, dried (MgSO4) and evaporated. The crude material was purified by flash chromatography (silica gel, 60% to 80% ethyl acetate/hexanes) to give 3-iodo-imidazo[1,2-a]pyridine-7-carbonitrile. 1H NMR (300 MHz, DMSO-d6) δ: 8.52 (d, 1H) 8.44 (d, 1H) 8.04 (d, 1H) 7.36 (dd, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][C:7]([C:10]#[N:11])=[CH:6][C:5]=12.[I:12]N1C(=O)CCC1=O.CN(C=O)C>C(OCC)(=O)C.C1COCC1.S([O-])([O-])(=O)=S.[Na+].[Na+]>[I:12][C:3]1[N:4]2[CH:9]=[CH:8][C:7]([C:10]#[N:11])=[CH:6][C:5]2=[N:1][CH:2]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
N=1C=CN2C1C=C(C=C2)C#N
Name
Quantity
2.07 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
sodium thiosulfate
Quantity
300 mL
Type
solvent
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless solution
CUSTOM
Type
CUSTOM
Details
kept at 20° C.
STIRRING
Type
STIRRING
Details
well shaken
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted with ethyl acetate (1×100 mL)
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (silica gel, 60% to 80% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CN=C2N1C=CC(=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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